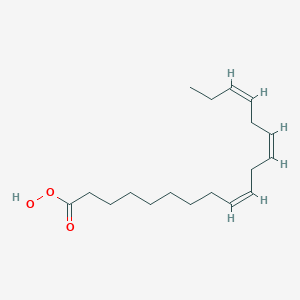
1,1,2,2,3,3,4-七氟环戊烷
描述
1,1,2,2,3,3,4-Heptafluorocyclopentane is a new generation of green solvent . It is also known as 七氟环戊烷 in Chinese .
Synthesis Analysis
The compound can be synthesized from hexachlorocyclopentadiene to 1-chloroheptafluorocyclopentene through a liquid-phase fluorination reaction in DMF in the presence of KF. Then, 1-chloroheptafluorocyclopentene is converted to 1,1,2,2,3,3,4-heptafluorocyclopentane through a gas-phase hydrogenation reaction in the presence of a hydrogenation catalyst based on Pd .Molecular Structure Analysis
The molecular formula of 1,1,2,2,3,3,4-Heptafluorocyclopentane is C5H3F7 . The structure of this compound includes a cyclopentane ring with seven fluorine atoms attached .Physical And Chemical Properties Analysis
The compound is a solid at 20°C . It has a molecular weight of 196.07 . The melting point is 21°C, and the boiling point is 83°C .科学研究应用
Reactive Distillation
1,1,2,2,3,3,4-Heptafluorocyclopentane (F7A) is difficult to separate and recover when mixed with tert-amyl alcohol (TAA) for further application, leading to high cost . .
Cleaning Agent
F7A is a non-combustible, environmentally friendly cyclic hydrofluorocarbon (c-HFC) substance, which has zero ozone depletion potential (ODP = 0), low global warming potential over 100 years (GWP 100 = 231), and low toxicity . Because F7A has excellent solubility and detergency, the U.S. Environmental Protection Agency (EPA) chose it as the representative of the fourth-generation cleaning agents .
High-end Electronic Instruments Field
F7A can be applied to replace 1-fluoro-1,1-dichloroethane (HCFC-141b) as a cleaning agent in the high-end electronic instruments field . Researchers have developed a series of azeotropic cleaning agents with F7A as the main cleaning agent component, and evaluated their cleaning effects in different application scenarios .
Catalyst for Reaction Kinetics Study
In one study, a solid acid catalyst was applied for reaction kinetics study . The reaction kinetic equation was obtained by the correlation of experimental data .
Azeotropic Cleaning Agent
Researchers have developed a series of azeotropic cleaning agents with F7A as the main cleaning agent component . Investigations were also conducted on the effects of catalyst amount, reaction temperature, and reflux ratio on the conversion of TAA and the recovery of F7A .
Steady State Simulation
Based on the reaction kinetics and process optimization, the reactive distillation process for recovery of F7A was simulated to analyze the effects of stage number, feed stage, reflux ratio, and heat duty on the reactive distillation column .
安全和危害
1,1,2,2,3,3,4-Heptafluorocyclopentane is harmful to aquatic life with long-lasting effects . It is advised to avoid release to the environment and dispose of contents/container to an approved waste disposal plant . It is also irritating to the skin and eyes, and long-term exposure may have adverse effects on the human body .
未来方向
作用机制
Target of Action
1,1,2,2,3,3,4-Heptafluorocyclopentane (HFC) is primarily used as a fire extinguishing agent . Its primary targets are the flames and high temperatures associated with fires. It acts by cooling the flames and reducing the temperature to inhibit the spread of fire .
Mode of Action
HFC interacts with its targets (flames and high temperatures) through a cooling effect of vaporization and endothermic contribution . When released, it rapidly absorbs heat, causing the temperature of the fire to drop significantly. This interrupts the combustion process and extinguishes the fire .
Pharmacokinetics
Its physical properties, such as a boiling point of 21°c and a density of 158 , influence its dispersion and evaporation rates, which are crucial for its effectiveness in fire suppression.
Result of Action
The primary result of HFC’s action is the rapid cooling of the fire, which interrupts the combustion process and extinguishes the fire . In the context of lithium-ion battery fires, it can cool from 800°C to 30°C in 10 seconds, inhibiting the reburning of lithium-ion batteries .
属性
IUPAC Name |
1,1,2,2,3,3,4-heptafluorocyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F7/c6-2-1-3(7,8)5(11,12)4(2,9)10/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBYQQQHBYGLEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1(F)F)(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50880218 | |
| Record name | 1H,1H,2H-Perfluorocyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50880218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Cyclopentane, 1,1,2,2,3,3,4-heptafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
1,1,2,2,3,3,4-Heptafluorocyclopentane | |
CAS RN |
15290-77-4 | |
| Record name | 1,1,2,2,3,3,4-Heptafluorocyclopentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15290-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentane, 1,1,2,2,3,3,4-heptafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015290774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentane, 1,1,2,2,3,3,4-heptafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H,1H,2H-Perfluorocyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50880218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2,2,3,3,4-heptafluorocyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.902 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

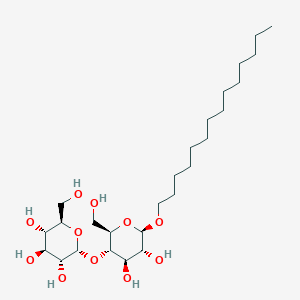
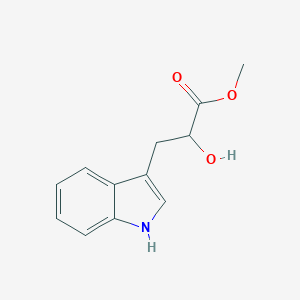
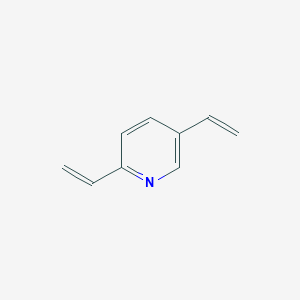
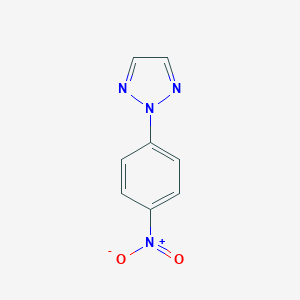

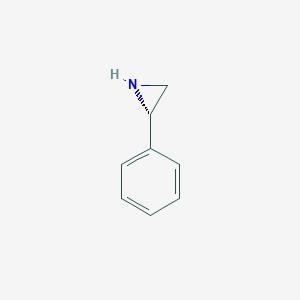
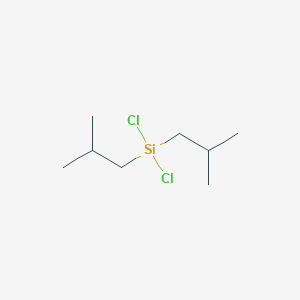
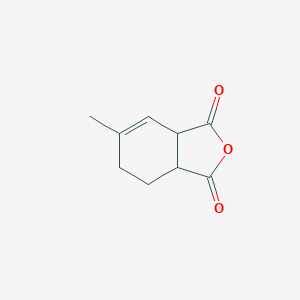
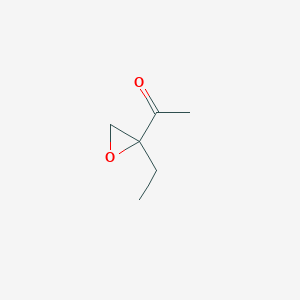

![(5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one](/img/structure/B97775.png)
![6-Methylbenzo[b]thiophene](/img/structure/B97776.png)
